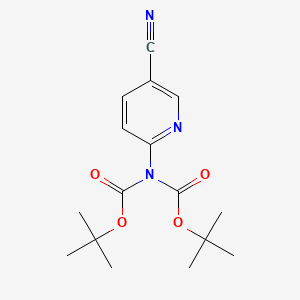

6-Aminonicotinonitrile, 6,6-bis-boc protected

CAS No.:

Cat. No.: VC13586969

Molecular Formula: C16H21N3O4

Molecular Weight: 319.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H21N3O4 |

|---|---|

| Molecular Weight | 319.36 g/mol |

| IUPAC Name | tert-butyl N-(5-cyanopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

| Standard InChI | InChI=1S/C16H21N3O4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-11(9-17)10-18-12/h7-8,10H,1-6H3 |

| Standard InChI Key | NRNUFXYWTMKOAL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C1=NC=C(C=C1)C#N)C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)N(C1=NC=C(C=C1)C#N)C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Key Properties

Structural Features

The compound consists of a pyridine ring with the following substituents:

-

Position 2: Boc-protected amino group (-NHBoc).

-

Position 5: Cyano group (-CN).

-

Position 6: Boc-protected amino group (-NHBoc).

The Boc groups (tert-butyloxycarbonyl) are acid-labile protecting agents that prevent unwanted side reactions at the amine sites during synthesis .

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 170–175°C | |

| Density | 1.17 g/cm³ | |

| Solubility | Soluble in DMF, DMSO, acetone | |

| Storage Conditions | 2–8°C, dry environment |

Synthesis of 6-Aminonicotinonitrile, 6,6-Bis-Boc Protected

Challenges and Optimizations

-

Chemoselectivity: Ensuring complete bis-protection without over-reaction. Excess Boc₂O and extended reaction times are employed .

-

Purification: Silica gel chromatography is typically used to isolate the product from mono-protected byproducts .

Applications in Organic and Medicinal Chemistry

Peptide Synthesis

The compound serves as a Boc-protected intermediate for introducing nicotinonitrile motifs into peptides. Its stability allows for Fmoc-/Boc-compatible solid-phase peptide synthesis (SPPS) .

Pharmaceutical Intermediates

-

Kinase Inhibitors: The cyano group and aromatic core are leveraged in designing ATP-competitive kinase inhibitors .

-

Anticancer Agents: Functionalized nicotinonitriles are explored for their antiproliferative activity .

Material Science

Used in synthesizing metal-organic frameworks (MOFs) due to its rigid structure and hydrogen-bonding capability .

| Hazard Statement | Precautionary Measures |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Boc₂O/DMAP/THF | RT, 12 hours | 85 | ≥95 |

| Boc₂O/NaOH/H₂O | 0°C to RT, 6 hours | 78 | 90 |

| Microwave-assisted | 100°C, 30 minutes | 88 | 97 |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume